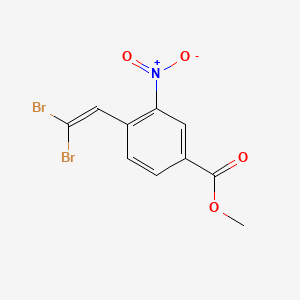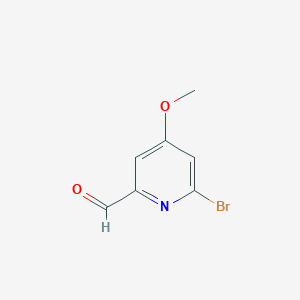![molecular formula C11H10O3S B13663532 Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a hydroxyl group at the 4-position on the benzo[b]thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may vary, but they typically involve similar condensation reactions with optimized conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The ester group can be reduced to an alcohol, leading to the formation of the corresponding alcohol derivative.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or amines. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like halides or amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate is primarily related to its interaction with biological targets. For example, in anticancer applications, it may inhibit specific enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that similar thiophene derivatives can bind to the active sites of enzymes like VEGFR2, leading to the inhibition of angiogenesis and tumor growth . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-thiophenecarboxylate: Similar in structure but lacks the hydroxyl group at the 4-position, which may affect its biological activity and chemical reactivity.
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate: Similar but with the hydroxyl group at the 3-position, which may lead to different reactivity and biological properties.
Benzo[b]thiophene-diaryl urea derivatives: These compounds have shown potential as anticancer agents and may have different mechanisms of action due to the presence of additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10O3S |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6,12H,2H2,1H3 |
Clé InChI |
XLWVFXNTTYEZFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC=C2S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)
![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)




![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)




dimethylsilane](/img/structure/B13663534.png)

